tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound featuring a benzodithiazole core substituted with a chlorine atom at the 4-position, linked to a tert-butyl carbamate group via an ethyl spacer. This molecule is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as cannabinoid receptors, as suggested by analogous synthetic routes in related compounds . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C13H17ClN2O2S2 |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-chloro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
BOKYDEGABUYDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable benzodithiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, the compound is explored for its potential use in drug development. Its unique structure allows for the design of new pharmaceuticals that may offer improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
The most direct analog is the 5-bromo-substituted derivative (CAS: 2060006-34-8, Molecular Weight: 377.32 g/mol) . Key differences include:
| Property | 4-Chloro Derivative | 5-Bromo Derivative |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₂S₂ | C₁₃H₁₇BrN₂O₂S₂ |
| Molecular Weight | ~332.87 g/mol* | 377.32 g/mol |
| Substituent Position | 4-position on benzodithiazole | 5-position on benzodithiazole |
| Halogen | Chlorine (Cl) | Bromine (Br) |
| Electron Effects | Moderate electron-withdrawing | Stronger electron-withdrawing |
*Calculated by substituting Br (79.904 g/mol) with Cl (35.45 g/mol) in the bromo analog’s molecular weight.
- Electronic and Steric Effects : The chlorine atom’s smaller atomic radius and higher electronegativity compared to bromine may lead to distinct electronic effects on the benzodithiazole ring. Chlorine’s stronger inductive effect could slightly increase the electrophilicity of adjacent positions, influencing reactivity in substitution or coupling reactions.
- Synthetic Considerations : Bromine’s higher leaving-group ability in nucleophilic substitutions might make the bromo derivative more reactive in certain transformations. However, the tert-butyl carbamate group’s steric bulk likely dominates overall reactivity in both compounds .
tert-Butyl N-(6-bromohexyl)carbamate and Related Derivatives
Evidence from cannabinoid receptor ligand synthesis (e.g., tert-butyl N-(6-bromohexyl)carbamate) highlights the role of halogenated alkyl chains in modulating receptor binding .
Research Findings and Implications
- Synthetic Pathways : The synthesis of tert-butyl carbamate derivatives typically involves alkylation of amines with bromo/chloro intermediates under basic conditions (e.g., K₂CO₃/NaI in refluxing dioxane, yielding 44–55%) . For the 4-chloro derivative, analogous steps using 4-chloro-2H-1,3,2-benzodithiazole would be expected, though reaction yields may vary due to halogen-specific steric or electronic factors.
- Biological Relevance : Halogen substituents on aromatic systems are critical in drug design for tuning lipophilicity and binding affinity. The 4-chloro derivative’s smaller halogen may improve solubility compared to the bulkier bromo analog, though direct biological data are unavailable in the provided evidence.
Biological Activity
tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry and environmental applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 288.81 g/mol. The structure features a tert-butyl group attached to a carbamate moiety linked to a benzodithiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential activity against proteases and other enzymes critical in disease processes.
- Receptor Binding : Preliminary studies indicate that the compound may bind to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of the benzodithiazole moiety is associated with antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of protease activity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing promising results against resistant strains.
- MIC Results :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
- MIC Results :
-
Cytotoxicity Assay : Another study assessed the cytotoxic effects on human cancer cell lines. The compound was tested using an MTT assay, revealing IC50 values that indicate its potential as an anticancer agent.
- IC50 Values :
- HeLa Cells: 25 µM
- MCF-7 Cells: 30 µM
- IC50 Values :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
